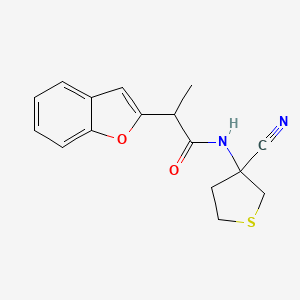
2-(1-benzofuran-2-yl)-N-(3-cyanothiolan-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzofuran-2-yl)-N-(3-cyanothiolan-3-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzofuran derivatives and is commonly referred to as BFA-NCTP.
Mecanismo De Acción
The mechanism of action of BFA-NCTP is not fully understood. However, studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to interact with metal ions in biological systems, leading to the formation of a fluorescent complex.
Biochemical and Physiological Effects:
BFA-NCTP has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have antimicrobial properties and has been shown to inhibit the growth of bacteria. Additionally, BFA-NCTP has been found to interact with metal ions in biological systems, leading to the formation of a fluorescent complex.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BFA-NCTP in lab experiments is its ability to selectively target cancer cells, making it a potential candidate for cancer therapy. It also has antimicrobial properties, making it a potential candidate for antibacterial agents. However, one of the limitations of using BFA-NCTP in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of BFA-NCTP. One direction is to further investigate its potential use as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study its potential use as an antibacterial agent. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method to achieve higher yields and purity of the product.
Métodos De Síntesis
The synthesis of BFA-NCTP involves the reaction of 2-(1-benzofuran-2-yl)acetic acid with thionyl chloride, followed by the reaction with 3-mercapto-1,2,4-triazole and propionyl chloride. The final product is obtained by the reaction of the intermediate product with ammonia. The synthesis method has been optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
BFA-NCTP has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, BFA-NCTP has been found to have antimicrobial properties and has been studied for its potential use as an antibacterial agent.
Propiedades
IUPAC Name |
2-(1-benzofuran-2-yl)-N-(3-cyanothiolan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(14-8-12-4-2-3-5-13(12)20-14)15(19)18-16(9-17)6-7-21-10-16/h2-5,8,11H,6-7,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMSBTKPWJHAML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)C(=O)NC3(CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzofuran-2-yl)-N-(3-cyanothiolan-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-2-Cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2939846.png)
![5-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2939847.png)
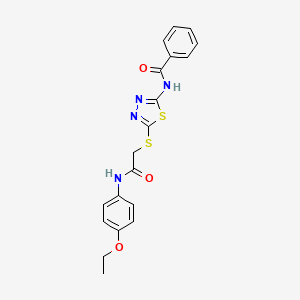
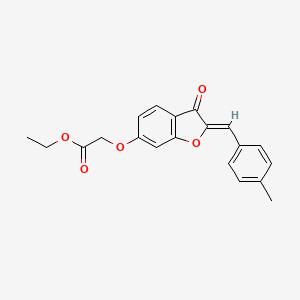
![2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime](/img/structure/B2939851.png)
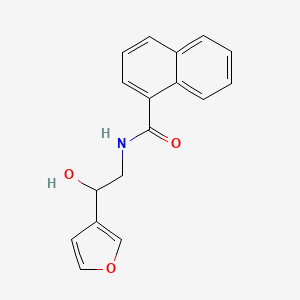

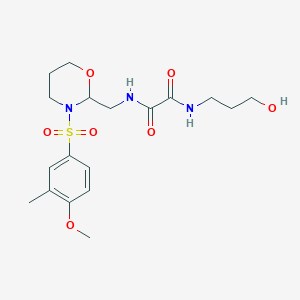
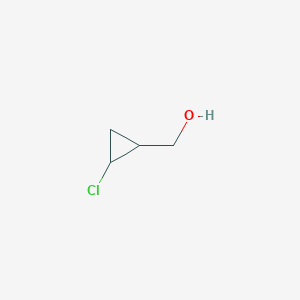
![3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2939858.png)
![2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2939859.png)
![N-(4-chlorobenzyl)-4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2939860.png)
